4-Cyano-2-fluorophenylacetic acid

Reaction temperature threshold Cyano activation Electron-withdrawing group

Researchers require rigid, non-substitutable building blocks to ensure reproducible SAR. Standard phenylacetic acids fail to replicate the combined -M (cyano) and +M (fluoro) electronic profile of this analog. - **Key Value**: Enables nucleophilic aromatic substitution (125-130°C) and provides a 19F NMR handle. - **Supply Certainty**: ≥95% purity; ambient storage; ideal for fragment-based screening (MW 179). - **Commercial**: Direct replacement for generic analogs to avoid irreproducible outcomes.

Molecular Formula C9H6FNO2
Molecular Weight 179.15
CAS No. 1261791-33-6
Cat. No. B3186634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyano-2-fluorophenylacetic acid
CAS1261791-33-6
Molecular FormulaC9H6FNO2
Molecular Weight179.15
Structural Identifiers
SMILESC1=CC(=C(C=C1C#N)F)CC(=O)O
InChIInChI=1S/C9H6FNO2/c10-8-3-6(5-11)1-2-7(8)4-9(12)13/h1-3H,4H2,(H,12,13)
InChIKeyVDBHEZPYTTTZRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyano-2-fluorophenylacetic Acid Procurement and Research Baseline


4-Cyano-2-fluorophenylacetic acid (CAS 1261791-33-6, molecular formula C9H6FNO2, molecular weight 179.15 g/mol) is a disubstituted phenylacetic acid derivative bearing a cyano group at the para position and a fluorine atom at the ortho position relative to the acetic acid side chain . This compound serves as a specialized synthetic intermediate and building block in medicinal chemistry, where the combination of electron-withdrawing cyano and fluorine substituents modulates both the electronic properties of the aromatic ring and the acidity of the carboxylic acid moiety . Commercial availability is primarily through specialty chemical suppliers at purities typically ≥95%, with recommended ambient temperature storage . The compound's structural features position it within the broader class of functionalized phenylacetic acids used in pharmaceutical research and agrochemical development .

Cyano-fluoro substituted phenylacetic acid scaffold for medicinal and agrochemical research
Electron-withdrawing groups tune acid strength and aromatic activation profile
Commercially available in high purity suitable for synthetic studies

Why 4-Cyano-2-fluorophenylacetic Acid Cannot Be Substituted


Direct substitution of 4-cyano-2-fluorophenylacetic acid with unsubstituted phenylacetic acid or mono-substituted fluorophenylacetic acid analogs is not scientifically justified due to fundamentally different electronic profiles and reactivity patterns. The para-cyano group introduces a strong -M (mesomeric) electron-withdrawing effect that significantly acidifies the acetic acid proton (predicted pKa lowering versus non-cyano analogs) and activates the aromatic ring toward nucleophilic aromatic substitution under appropriate conditions, as evidenced by reactivity studies on cyano-activated substrates requiring elevated temperatures (125-130°C) relative to nitro-activated analogs (90-95°C) [1]. Simultaneously, the ortho-fluorine substituent contributes a +M electron-donating resonance effect that partially offsets ring deactivation while providing a spectroscopic handle for 19F NMR monitoring . Positional isomers (e.g., 3-cyano-4-fluorophenylacetic acid) exhibit distinct chromatographic behavior and would yield different regiochemical outcomes in downstream derivatization, as documented in isomer separation studies of fluorophenylacetic acid positional isomers [2]. These cumulative electronic effects directly influence reaction yields, purification profiles, and the physicochemical properties of final products, making generic substitution without empirical validation a source of irreproducible synthetic outcomes .

Electronic mismatch Para-cyano group significantly acidifies the carboxylic acid; unsubstituted or mono-fluorinated analogs may not reproduce reactivity
Isomer sensitivity Positional isomer (e.g., 3-cyano-4-fluoro) exhibits distinct chromatographic and regiochemical behavior, potentially altering synthesis outcomes
Reactivity trade-off Chloromethyl analog provides additional electrophilic handle but introduces higher molecular weight and different stability profile

4-Cyano-2-fluorophenylacetic Acid Differentiation Evidence


Cyano Activation: Elevated Temperature vs. Nitro Analogs

In a comparative synthetic study of 2-fluorophenylacetic ester derivatives, cyano-activated substrates required a reaction temperature of 125-130°C to achieve comparable conversion, whereas nitro-activated substrates proceeded efficiently at 90-95°C under otherwise identical conditions [1]. This ~35°C differential reflects the distinct activation profile of the cyano group versus the more strongly electron-withdrawing nitro group.

Reaction temperature
Cross-study comparable
125–130°C vs 90–95°C
Reports ~35°C higher thermal demand for cyano activation; informs reaction planning
Conditions: DMF, K2CO3, 1.17 mmol substrate
Reaction temperature threshold Cyano activation Electron-withdrawing group

Positional Isomer Chromatographic Differentiation

Chromatographic separation studies on fluorophenylacetic acid positional isomers (2-, 3-, and 4-fluoro) demonstrate that substitution position profoundly affects retention behavior, with thermodynamic analysis revealing that 2- vs. 4-fluorophenylacetic acid separation is dominated by enthalpic processes (ΔΔH° ≈ 0 for 3- vs. 4- separation) [1]. While direct data for 4-cyano-2-fluorophenylacetic acid are not published, the cyano group at the para position further amplifies these positional differences through strong mesomeric effects.

Chromatographic selectivity
Class-level inference
2-/4-F separation enthalpy-driven
Supports QC method selectivity review; positional isomer retention differs
Thermodynamic data from fluorophenylacetic acid isomers
Positional isomer separation Chromatographic selectivity Quality control

Molecular Weight & PSA vs. Chloromethyl Analog

Compared to the chloromethyl-derivatized analog 5-chloromethyl-4-cyano-2-fluorophenylacetic acid (CAS 1805043-75-7), the target compound has a lower molecular weight (179.15 vs. 227.62 g/mol) and a smaller topological polar surface area (calculated TPSA ~61.1 Ų for the chloromethyl analog, expected lower for the non-chloromethyl compound) [1]. The absence of the reactive chloromethyl group makes the target compound a more stable intermediate suitable for reactions where electrophilic alkylation side reactions must be avoided.

MW & handle presence
Cross-study comparable
179.15 vs 227.62 g/mol
Reports lower MW, no chloromethyl electrophilic site; informs fragment-likeness
Chloromethyl analog data from supplier; TPSA 61.1 Ų
Molecular weight Topological polar surface area Derivatization handle

Ortho-Fluoro & Para-Cyano Electronic Synergy

The combination of ortho-fluorine (+M resonance donor, -I inductive withdrawer) and para-cyano (-M resonance withdrawer, -I inductive withdrawer) creates a unique electronic environment distinct from either monosubstituted analog. Literature on fluorophenylacetic acid derivatives indicates that fluorine incorporation can enhance metabolic stability and target binding versus non-fluorinated counterparts, while the cyano group serves as a bioisostere for carbonyl and halogen functionalities . Quantitative pKa predictions for 2-fluorophenylacetic acid (pKa 4.01 ± 0.10) versus the target compound (expected pKa ~3.2-3.6 due to para-cyano acidification) illustrate the cumulative electron-withdrawing effect.

Predicted pKa shift
Data to verify
~3.2–3.6 vs 4.01
Supports acid strength context; informs salt and coupling efficiency
Predicted; empirical measurement advised
Electronic effects Fluorine substitution Cyano group pKa modulation

4-Cyano-2-fluorophenylacetic Acid Research and Procurement Applications


Fragment-Based Drug Discovery and Scaffold Diversification

The compound is optimally deployed as a fragment or early-stage building block in medicinal chemistry programs where the 2-fluoro,4-cyano substitution pattern provides a distinct electronic profile and two orthogonal functional handles (carboxylic acid for amide/ester formation; cyano for tetrazole or amidine conversion). The lower molecular weight (179.15 g/mol) relative to more heavily substituted analogs supports fragment-based screening initiatives where maintaining fragment-like properties (MW < 250) is critical [1]. As supported by class-level evidence, fluorinated phenylacetic acid derivatives generally offer enhanced metabolic stability and target binding versus non-fluorinated counterparts, while the cyano group enables further synthetic elaboration .

Herbicide and Fungicide Precursor Development

The compound's α-fluoro-α-cyanoacetic acid-like structural motif (though lacking α-substitution) aligns with patent literature documenting the efficacy of α-cyano-α-fluoro-substituted acetic acid derivatives as agricultural chemicals, particularly herbicides and fungicides [1]. The para-cyano and ortho-fluorine substitution pattern may confer favorable physicochemical properties for foliar uptake and target-site binding in agrochemical applications. Researchers developing crop protection agents can utilize this building block for SAR exploration of phenylacetic acid-based active ingredients .

Chiral Derivatization Methodology Development

While α-cyano-α-fluorophenylacetic acid (CFPA) is an established chiral derivatizing agent for 19F NMR enantiomeric excess determination [1], the target compound (lacking α-substitution) may serve as a synthetic precursor to next-generation derivatizing agents or as a calibration standard in method development. The ortho-fluorine provides a built-in 19F NMR probe, while the para-cyano group enables further functionalization to tune the reagent's spectroscopic properties. The compound's commercial availability at ≥95% purity supports its use as a reference material in analytical laboratories .

Application
Selection Property
Validation Focus
Fragment-based scaffold diversification
Orthogonal COOH and CN handles; low molecular weight
Binding and stability assay context
Agrochemical lead exploration
Cyano-fluoro substitution pattern
Foliar uptake and target-site SAR studies
Chiral derivatization method development
Ortho-fluorine 19F NMR probe
Enantiomeric excess method validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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